(R)-2-(1-(tert-butoxycarbonyl)pyrrolidin-3-yl)malonic acid
Overview
Description
®-2-(1-(tert-butoxycarbonyl)pyrrolidin-3-yl)malonic acid is an organic compound with the molecular formula C12H19NO6. This compound is notable for its use in various chemical reactions and its potential applications in pharmaceutical research and development. The presence of the tert-butoxycarbonyl group and the pyrrolidine ring in its structure makes it a versatile intermediate in organic synthesis.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ®-2-(1-(tert-butoxycarbonyl)pyrrolidin-3-yl)malonic acid typically involves the reaction of pyrrolidine derivatives with tert-butoxycarbonyl chloride in the presence of a base. One common method includes the following steps:
Formation of tert-butoxycarbonyl pyrrolidine: Pyrrolidine is reacted with tert-butoxycarbonyl chloride in the presence of a base such as triethylamine to form tert-butoxycarbonyl pyrrolidine.
Malonic acid derivative formation: The tert-butoxycarbonyl pyrrolidine is then reacted with diethyl malonate in the presence of a strong base such as sodium hydride to form the malonic acid derivative.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors to enhance reaction efficiency and yield .
Chemical Reactions Analysis
Types of Reactions
®-2-(1-(tert-butoxycarbonyl)pyrrolidin-3-yl)malonic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into alcohols or amines.
Substitution: The tert-butoxycarbonyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Substitution reactions often involve nucleophiles like amines or alcohols in the presence of a catalyst.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines .
Scientific Research Applications
®-2-(1-(tert-butoxycarbonyl)pyrrolidin-3-yl)malonic acid has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules.
Biology: The compound is utilized in the study of enzyme mechanisms and protein-ligand interactions.
Industry: The compound is employed in the production of fine chemicals and specialty materials.
Mechanism of Action
The mechanism of action of ®-2-(1-(tert-butoxycarbonyl)pyrrolidin-3-yl)malonic acid involves its interaction with various molecular targets. The tert-butoxycarbonyl group can protect reactive sites during chemical reactions, allowing for selective modifications. The pyrrolidine ring can interact with biological molecules, influencing their activity and stability .
Comparison with Similar Compounds
Similar Compounds
- 2-(N-tert-butoxycarbonylamino)pyridine
- 2-(N-tert-butoxycarbonylamino)-3-methylpyridine
Uniqueness
®-2-(1-(tert-butoxycarbonyl)pyrrolidin-3-yl)malonic acid is unique due to its combination of the tert-butoxycarbonyl group and the pyrrolidine ring, which provides distinct reactivity and stability compared to other similar compounds. This uniqueness makes it valuable in specific synthetic applications and research studies .
Properties
IUPAC Name |
2-[(3R)-1-[(2-methylpropan-2-yl)oxycarbonyl]pyrrolidin-3-yl]propanedioic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H19NO6/c1-12(2,3)19-11(18)13-5-4-7(6-13)8(9(14)15)10(16)17/h7-8H,4-6H2,1-3H3,(H,14,15)(H,16,17)/t7-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YVURRNSWNKXGGT-ZETCQYMHSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC(C1)C(C(=O)O)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N1CC[C@@H](C1)C(C(=O)O)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H19NO6 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401148437 | |
Record name | 2-[(3R)-1-[(1,1-Dimethylethoxy)carbonyl]-3-pyrrolidinyl]propanedioic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID401148437 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
273.28 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1228312-13-7 | |
Record name | 2-[(3R)-1-[(1,1-Dimethylethoxy)carbonyl]-3-pyrrolidinyl]propanedioic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1228312-13-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2-[(3R)-1-[(1,1-Dimethylethoxy)carbonyl]-3-pyrrolidinyl]propanedioic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID401148437 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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